molecular formula C15H14N2O2S B11738466 3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-YL)prop-2-enenitrile

3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-YL)prop-2-enenitrile

Cat. No.: B11738466
M. Wt: 286.4 g/mol
InChI Key: REBIWENLZILVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile can be achieved through a multi-step process. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the starting materials would be 2,4-dimethoxybenzaldehyde and 3-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent temperature and mixing, as well as employing catalysts to increase the reaction rate and yield. The purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound is similar in structure but has hydroxyl groups instead of methoxy groups.

    3-(2,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound lacks the amino group, which may affect its biological activity and electronic properties.

Uniqueness

The presence of both methoxy and amino groups in 3-[(2,4-Dimethoxyphenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile makes it unique. These functional groups contribute to its distinct electronic properties and biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-(2,4-dimethoxyanilino)-2-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C15H14N2O2S/c1-18-13-3-4-14(15(7-13)19-2)17-9-12(8-16)11-5-6-20-10-11/h3-7,9-10,17H,1-2H3

InChI Key

REBIWENLZILVJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=CSC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.